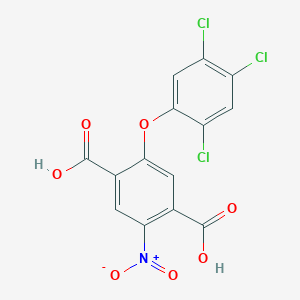![molecular formula C19H17ClN2OS B11710974 (5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11710974.png)
(5E)-2-(2-chloroanilino)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a chlorophenyl group, and a propan-2-ylphenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under mild to moderate conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It exhibits antimicrobial and anti-inflammatory activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound’s anticancer properties are being explored for the development of novel anticancer drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE include other thiazolidinones and related heterocyclic compounds, such as:
2,4-Thiazolidinedione: Known for its antidiabetic properties.
Thiazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals.
Dichloroaniline derivatives: Used in the production of dyes and herbicides.
Uniqueness
The uniqueness of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H17ClN2OS |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)imino-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17ClN2OS/c1-12(2)14-9-7-13(8-10-14)11-17-18(23)22-19(24-17)21-16-6-4-3-5-15(16)20/h3-12H,1-2H3,(H,21,22,23)/b17-11+ |
InChI Key |
ZJBAXGXDSGPHTQ-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11710892.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B11710895.png)
![1-[4-(dimethylamino)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B11710918.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)
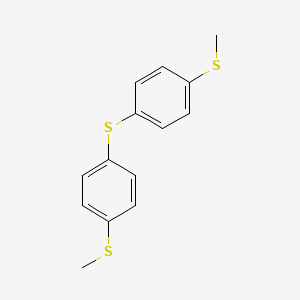
![4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide](/img/structure/B11710941.png)
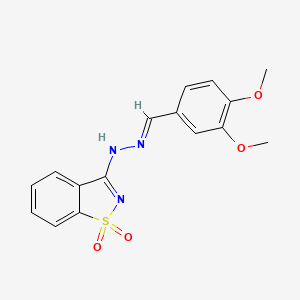
![2-[(2E)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11710948.png)
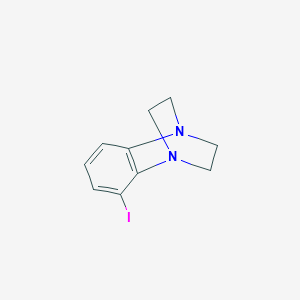
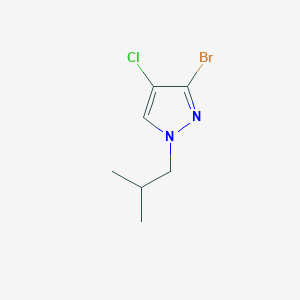
![ethyl 6-(2-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11710959.png)
![N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-methylbenzohydrazide](/img/structure/B11710962.png)
![2-Bromo-6-[(Z)-{[4-(5-methyl-1,3-benzoxazol-2-YL)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11710970.png)
